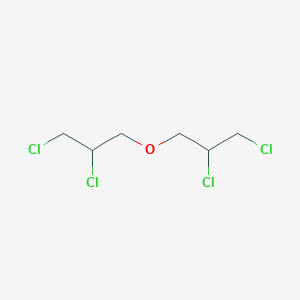

ビス(2,3-ジクロロプロピル)エーテル

説明

Bis(2,3-dichloropropyl) ether is a chemical compound that has been identified in petrochemical plant effluents and has been detected in significant concentrations in surface waters such as the Elbe River in Europe. It is a bis(dichloropropyl) ether isomer and has been the subject of various studies due to its potential genotoxic and carcinogenic properties .

Synthesis Analysis

The synthesis of bis(2,3-dichloropropyl) ether is not directly detailed in the provided papers. However, related compounds and methods can provide insight into potential synthetic routes. For example, bis(ether anhydrides) and poly(ether imide)s are synthesized through multi-step processes involving nitro-displacement, alkaline hydrolysis, and dehydration reactions . Similarly, halogenated ethers can be synthesized using ionic liquids and molecular halogens, indicating that halogenation is a key step in the synthesis of such compounds .

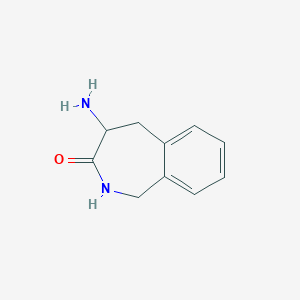

Molecular Structure Analysis

The molecular structure of bis(2,3-dichloropropyl) ether is not explicitly analyzed in the provided papers. However, the structure of related compounds, such as bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, has been studied, and these compounds are found to activate carboxylic acids for peptide synthesis . The molecular structure of bis(2,3-dichloropropyl) ether would likely be similar in that it contains an ether bond, which is typically stable and resistant to biodegradation .

Chemical Reactions Analysis

Bis(2,3-dichloropropyl) ether has been shown to undergo metabolic activation, which leads to its mutagenic and potentially carcinogenic effects. This activation is necessary for the compound to exhibit genotoxicity in assays such as the induction of micronuclei and DNA strand breaks . The compound's reactivity with metabolic enzymes suggests that it can participate in complex biochemical reactions within living organisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(2,3-dichloropropyl) ether are not directly reported in the provided papers. However, the properties of similar compounds can be indicative. For instance, poly(ether imide)s derived from related ether anhydrides exhibit excellent solubility in various solvents, high glass transition temperatures, and stability up to 450°C . Bis(2,3-dichloropropyl) ether's stability in water and its presence in environmental samples suggest that it has a significant persistence in the environment . Additionally, the compound's genotoxicity indicates that it interacts with biological macromolecules, which is a critical physical property in the context of its environmental and health impacts .

科学的研究の応用

環境モニタリング

ビス(2,3-ジクロロプロピル)エーテルは、環境科学においてモニタリングおよび試験のための参照標準として使用されます。 環境試料中の存在は、工業プロセスからの汚染を示す可能性があり、しばしば工業廃棄物が生態系に与える影響を評価するために分析されます .

工業プロセス

工業環境では、ビス(2,3-ジクロロプロピル)エーテルは他の化学物質の合成に関与している可能性があります。その特性は、プラスチックや樹脂などのさまざまな材料の製造プロセスに影響を与える可能性があります。 レベルの監視は、安全と環境規制への準拠を確保するために不可欠です .

分析化学

この化合物は、分析化学において機器の校正と方法の検証のための標準として役立ちます。 その特性はよく特徴付けられており、複雑な混合物中の類似の化合物を正確に測定することができ、品質管理と研究の目的にとって不可欠です .

生化学研究

ビス(2,3-ジクロロプロピル)エーテルは、その代謝経路と生物への潜在的な影響について研究されています。 生化学研究は、その生物学的分子との相互作用と有害物質への暴露のバイオマーカーとしての潜在能力に焦点を当てる場合があります .

材料科学

材料科学では、化合物の特性は、特定の特性を持つ新しい材料の開発に役立ちます。 さまざまな条件下での挙動は、目的の物理的および化学的特性を持つ材料の設計と改善に役立ちます .

医学と薬理学

ビス(2,3-ジクロロプロピル)エーテルは、医学では直接使用されていませんが、薬学研究では重要です。その代謝産物とその誘導体は、薬理作用、毒性、および潜在的な治療用途について研究されています。 体内での挙動を理解することで、新しい薬物や治療法の開発につながる可能性があります .

作用機序

Target of Action

Bis(2,3-dichloropropyl) Ether (BDE) is a petrochemical It has been shown to be carcinogenic in animals and humans , suggesting that it may interact with cellular components involved in cell growth and division.

Pharmacokinetics

BDE is metabolized in the body with a metabolic half-life of about 2.5 days This suggests that the compound is relatively quickly metabolized and eliminated from the body

Result of Action

It has been shown to be carcinogenic in animals and humans , indicating that its action at the molecular and cellular level can lead to uncontrolled cell growth and potentially the formation of tumors.

Safety and Hazards

Bis(2,3-dichloropropyl) Ether has been shown to be carcinogenic in animals and humans . Safety precautions should be taken when handling this compound, including wearing protective gloves, clothing, and eye protection . It should only be used in a well-ventilated area or outdoors, and exposure to heat, sparks, open flames, and hot surfaces should be avoided .

特性

IUPAC Name |

1,2-dichloro-3-(2,3-dichloropropoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl4O/c7-1-5(9)3-11-4-6(10)2-8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUVEXODBSOVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)Cl)OCC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864115 | |

| Record name | Bis(2,3-Dichloropropyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7774-68-7 | |

| Record name | 1,2-Dichloro-3-(2,3-dichloropropoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,3-dichloropropyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,3-Dichloropropyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-oxybis[2,3-dichloropropane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

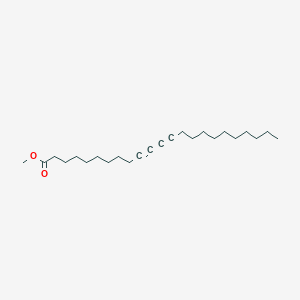

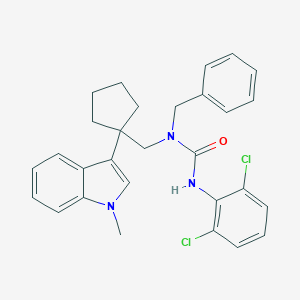

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester](/img/structure/B136572.png)